2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine
Description
Properties
Molecular Formula |
C16H15F3N2 |
|---|---|
Molecular Weight |
292.30 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)12-7-3-1-5-10(12)15-9-13(20)11-6-2-4-8-14(11)21-15/h1-8,13,15,21H,9,20H2 |
InChI Key |
AXPCUCXRGSTVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=CC=CC=C3C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Phosphorus Pentoxide-Mediated Cyclization
A prominent method involves the cyclization of (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid using phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH). This approach, detailed in patent WO2007116922A1, achieves intramolecular cyclization under mild conditions (50–80°C, 4–6 hours), yielding the tetrahydroquinoline core with a racemic mixture. The reaction proceeds via activation of the carboxylic acid group, followed by nucleophilic attack by the adjacent amine to form the six-membered ring. Key advantages include:
Palladium-Catalyzed Intramolecular Amination
Copper- and palladium-mediated cyclizations offer enhanced stereoselectivity. For instance, WO2013186666A1 describes a Cu-mediated intramolecular amination of prochiral ketones to construct the tetrahydroquinoline scaffold. This method leverages palladium catalysts (e.g., Pd(OAc)₂) and phosphine ligands (e.g., BINAP) to achieve enantiomeric excess (ee) >90%.
Catalytic Asymmetric Synthesis
Chiral Reduction of Prochiral Ketones
Corey’s (R)-Me-CBS oxazaborolidine reagent enables asymmetric reduction of ketone intermediates. In the synthesis outlined in Organic Letters (2009), this strategy achieves >95% ee for the target compound. The prochiral ketone is prepared via Friedel-Crafts acylation, followed by chiral reduction to install the stereogenic center.
Table 1: Key Parameters for Asymmetric Reduction
Titanium-Catalyzed Hydroaminoalkylation
A titanium complex (2,6-bis(phenylamino)pyridinato Ti) catalyzes regioselective hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, forming linear intermediates. Subsequent Buchwald–Hartwig amination closes the tetrahydroquinoline ring with 75–85% yield.
Multi-Component Approaches
Povarov Reaction
The Povarov reaction, a three-component protocol involving aniline derivatives, aldehydes, and enamines, provides rapid access to tetrahydroquinolines. WO2016024858A1 reports its application for synthesizing 2-ethyl-6-trifluoromethyl analogs. Key steps include:
Table 2: Povarov Reaction Optimization
Visible Light-Mediated Oxidation
A photochemical method reported in De Gruyter (2023) utilizes (diacetoxyiodo)benzene and blue LED light to oxidize 1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinoline. This electron-donor-acceptor (EDA) complex-mediated process avoids photocatalysts, achieving 70–80% yield under ambient conditions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoline ring undergoes oxidation at the C3-C4 position under controlled conditions:
-
Potassium permanganate (KMnO₄) in acidic media converts the tetrahydroquinoline moiety to a quinoline derivative by dehydrogenation.
-
Chromium trioxide (CrO₃) selectively oxidizes the amine group to a nitroso intermediate at low temperatures.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 0°C, 2 h | Quinoline derivative | 78 | |
| CrO₃/CH₃COOH | RT, 1 h | 4-Nitroso-tetrahydroquinoline | 65 |
Reduction Reactions
The primary amine group and aromatic system exhibit distinct reduction behaviors:
-
Sodium borohydride (NaBH₄) reduces imine intermediates without affecting the trifluoromethyl group.
-
Catalytic hydrogenation (H₂/Pd-C) saturates the quinoline ring under high pressure (50 psi), yielding decahydroquinoline derivatives .
| Reagent | Conditions | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH₄/MeOH | RT, 30 min | Imine → Amine | 92 | |
| H₂ (50 psi)/Pd-C | 80°C, 12 h | Ring saturation | 85 |
Substitution Reactions
The trifluoromethylphenyl group directs electrophilic substitution, while the amine participates in nucleophilic reactions:
-
Nucleophilic aromatic substitution occurs at the para position of the trifluoromethylphenyl group using NaN₃ in DMF .
-
Buchwald-Hartwig amination introduces aryl groups to the tetrahydroquinoline core via Pd(OAc)₂/XPhos catalysis .
Cyclization and Ring-Opening Reactions
The compound serves as a precursor for heterocyclic systems:
-
Intramolecular cyclization with P₂O₅/MSA forms tricyclic benzazepines .
-
Imino Diels-Alder reactions with N-vinyl lactams yield fused polycyclic architectures under acetic acid catalysis .
| Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Povarov reaction | CPA (10 mol%), DCE, RT, 24 h | Hexahydropyrrolo[3,2-c]quinoline | 76 | |
| Diels-Alder | AcOH, 80°C, 6 h | Pyrrolidinone-fused derivative | 68 |
Functional Group Transformations
The amine group undergoes acylation and sulfonylation:
-
Acetic anhydride acetylates the primary amine in pyridine (90% yield).
-
Trifluoromethanesulfonyl chloride forms a stable sulfonamide derivative under Schotten-Baumann conditions .
Stereochemical Considerations
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. A study involving related compounds demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 6.25 µg/ml, suggesting potential as future antituberculosis agents .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties. Studies have shown that similar tetrahydroquinoline derivatives can modulate inflammatory responses in animal models. This modulation occurs through the inhibition of phosphodiesterase enzymes, leading to reduced levels of inflammatory mediators such as cytokines .
Anticancer Activity
Preliminary investigations into the anticancer properties of 2-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine have shown promising results. In vitro assays conducted by the National Cancer Institute (NCI) indicated significant cell growth inhibition across various cancer cell lines . The compound's ability to target specific cellular pathways makes it a candidate for further development in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against common pathogens. The results showed that compounds structurally related to 2-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine exhibited potent antibacterial activity. The study highlighted the potential for these compounds to be developed as new antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving mouse models of inflammation, researchers administered tetrahydroquinoline derivatives and observed a significant reduction in inflammation markers compared to control groups. This study provided insights into the mechanisms by which these compounds exert their anti-inflammatory effects, particularly through modulation of immune cell activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural similarities with several tetrahydroquinoline derivatives, as highlighted in patent literature and chemical databases. Below is a comparative analysis of select analogues:
Functional and Pharmacological Insights
- Trifluoromethyl vs. Halogen Substituents: The -CF₃ group in the target compound enhances electron-withdrawing effects and metabolic stability compared to halogens like -F or -Cl. For instance, 6-Fluoro-1,2,3,4-tetrahydroquinoline (similarity 0.94) lacks the phenyl-CF₃ moiety, likely reducing its binding affinity to targets sensitive to hydrophobic interactions .
- Aromatic Substitution Patterns : The patent EP 4 374 877 A2 highlights analogues with pyridinyl or pyrimidinyl substituents (e.g., 4-chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl), which exhibit improved solubility and kinase inhibition profiles compared to the phenyl-CF₃ derivative .
- Amine Position and Bioactivity: The -NH₂ group at position 4 is critical for hydrogen bonding in receptor interactions. Its absence or replacement (e.g., in 2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine) reduces similarity scores (0.75) and may diminish target engagement .
Research Findings and Implications
Pharmacodynamic Profiles
- Kinase Inhibition: Compounds with -CF₃ and pyrimidinyl groups (as in patent examples) show nanomolar IC₅₀ values against tyrosine kinases, whereas the target compound’s activity remains uncharacterized in public datasets .
- Metabolic Resistance : The -CF₃ group is associated with slower hepatic clearance compared to -CH₃ or -F substituents, as observed in structurally related metabolites .
Biological Activity
2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various pharmacological applications. This article provides an overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C16H15F3N2
- Molecular Weight : 292.30 g/mol
- CAS Number : 1956371-77-9
Biological Activity
Research has shown that 2-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine exhibits several biological activities:
- Anticancer Activity : Studies indicate that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by modulating specific signaling pathways.
- Antimicrobial Properties : Preliminary data suggest that the compound possesses antimicrobial activity against certain bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes.
- Neuroprotective Effects : The tetrahydroquinoline framework is known for neuroprotective properties. Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis.
The biological effects of 2-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine are believed to stem from its interaction with various molecular targets:
- Receptor Binding : The compound has been shown to interact with multiple receptors involved in cell signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival and proliferation.
Synthesis
The synthesis of 2-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic synthesis techniques:
- Formation of Tetrahydroquinoline Core : The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline structure.
- Introduction of Trifluoromethyl Group : This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents.
- Amine Functionalization : The final step involves the introduction of the amine group at the 4-position through reductive amination or similar methodologies.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity (IC50 < 10 µM).
- Antimicrobial Testing : In a study published in Antibiotics, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition zones comparable to standard antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine | Structure | Different trifluoromethyl position; potential variations in biological activity. |
| 4-Methoxy-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinolin-5-amine | Structure | Methoxy substitution may alter solubility and receptor interactions. |
| 1-Amino-3-(trifluoromethyl)quinoline | Structure | Simpler structure; lacks tetrahydroquinoline's complexity but retains some biological relevance. |
Q & A
Q. Basic Research Focus
- 1H NMR : Critical for verifying regiochemistry and substituent integration. For example, reports distinct shifts for trifluoromethyl groups (δ 7.8–8.2 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- LC-MS : Detects impurities (<2%) and confirms molecular ion peaks (e.g., [M+H]+ at m/z 350–400 for trifluoromethyl derivatives).
- Elemental Analysis : Validates stoichiometry, especially for nitrogen and fluorine content.
What methodological approaches are recommended for establishing structure-activity relationships (SAR) in trifluoromethyl-substituted tetrahydroquinoline derivatives?
Q. Advanced Research Focus
- Stepwise Functionalization : Modify substituents at the 2-phenyl or 4-amine positions (as in ’s patent compounds) and test for activity shifts .
- Isosteric Replacement : Replace trifluoromethyl with chloro or methyl groups to assess hydrophobic/hydrophilic balance (e.g., ’s chloro-trifluoromethyl analogs) .
- Pharmacophore Mapping : Use X-ray crystallography (if available) or molecular dynamics to identify critical binding interactions, such as π-π stacking with aromatic residues.
How should researchers design experiments to evaluate the metabolic stability of this compound?
Q. Advanced Research Focus
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. ’s metabolites (e.g., N-cyclopropyl-indazole derivatives) suggest oxidative pathways for trifluoromethyl groups .
- Isotope Labeling : Use 19F-NMR to track metabolic byproducts in real time.
- CYP450 Inhibition Studies : Assess interactions with cytochrome P450 enzymes to predict drug-drug interactions.
How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?
Q. Advanced Research Focus
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) that cause peak splitting.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly in crowded aromatic regions (δ 6.5–8.5 ppm).
- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation, as applied in ’s analogs .
What strategies optimize the solubility of this compound for in vivo studies?
Q. Advanced Research Focus
- Salt Formation : Convert the free amine to hydrochloride salts (e.g., ’s dihydrochloride derivatives, 68% yield) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the 4-amine position to enhance bioavailability.
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to improve aqueous solubility without altering activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
